molecular formula C24H24N4O2 B11622263 N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]-3-(propan-2-yloxy)benzamide

N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]-3-(propan-2-yloxy)benzamide

Cat. No.: B11622263
M. Wt: 400.5 g/mol
InChI Key: QYFSQUOQXUGUAJ-UHFFFAOYSA-N
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Description

N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]-3-(propan-2-yloxy)benzamide: is a complex organic compound with a molecular formula of C21H21N3O2. This compound is known for its unique structure, which includes a benzotriazole moiety, an ethylphenyl group, and a propan-2-yloxybenzamide group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]-3-(propan-2-yloxy)benzamide typically involves multiple steps. One common method includes the following steps:

    Formation of Benzotriazole Moiety: The benzotriazole ring is formed by the cyclization of o-phenylenediamine with nitrous acid.

    Attachment of Ethylphenyl Group: The ethylphenyl group is introduced through a Friedel-Crafts alkylation reaction.

    Formation of Propan-2-yloxybenzamide: The propan-2-yloxybenzamide group is synthesized by reacting 3-hydroxybenzoic acid with isopropyl bromide, followed by amidation with an appropriate amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]-3-(propan-2-yloxy)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzotriazole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzotriazole derivatives.

Scientific Research Applications

N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]-3-(propan-2-yloxy)benzamide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials, such as polymers and coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism of action of N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]-3-(propan-2-yloxy)benzamide involves its interaction with specific molecular targets. The benzotriazole moiety can interact with metal ions, making it a potential ligand for metal complexes. Additionally, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-ethylphenyl)-4-(propan-2-yloxy)benzamide
  • N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]-2-nitrobenzamide

Comparison

Compared to similar compounds, N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]-3-(propan-2-yloxy)benzamide is unique due to its specific combination of functional groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications. For instance, the presence of the benzotriazole moiety enhances its ability to form stable complexes with metal ions, which is not as pronounced in other similar compounds.

Properties

Molecular Formula

C24H24N4O2

Molecular Weight

400.5 g/mol

IUPAC Name

N-[2-(4-ethylphenyl)benzotriazol-5-yl]-3-propan-2-yloxybenzamide

InChI

InChI=1S/C24H24N4O2/c1-4-17-8-11-20(12-9-17)28-26-22-13-10-19(15-23(22)27-28)25-24(29)18-6-5-7-21(14-18)30-16(2)3/h5-16H,4H2,1-3H3,(H,25,29)

InChI Key

QYFSQUOQXUGUAJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C4=CC(=CC=C4)OC(C)C

Origin of Product

United States

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